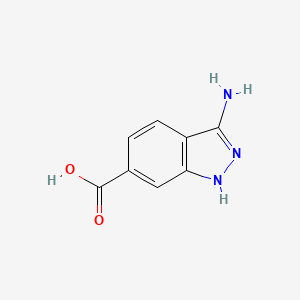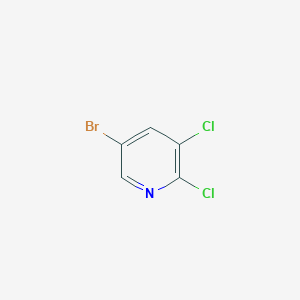
5-溴-2,3-二氯吡啶
描述
5-Bromo-2,3-dichloropyridine: is a halogenated pyridine derivative with the molecular formula C5H2BrCl2N and a molecular weight of 226.89 g/mol . This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and various industrial applications.
科学研究应用
Chemistry: 5-Bromo-2,3-dichloropyridine is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of potential therapeutic agents. It is involved in the synthesis of molecules with biological activity, such as enzyme inhibitors and receptor modulators .
Industry: The compound finds applications in the production of specialty chemicals, dyes, and pigments. It is also used in the synthesis of materials with specific electronic and optical properties .
作用机制
Target of Action
5-Bromo-2,3-dichloropyridine is a chemical compound that primarily targets the respiratory system .
Mode of Action
It’s known that halogenated pyridines, like this compound, can participate in various chemical reactions, including palladium-catalyzed amination and halogen-exchange reactions . These reactions can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
For instance, it could be used to synthesize other compounds that have specific effects on certain biochemical pathways .
Pharmacokinetics
It’s known that this compound has high gastrointestinal absorption and is bbb permeant . This suggests that it can be absorbed into the bloodstream via the digestive tract and can cross the blood-brain barrier.
Result of Action
The molecular and cellular effects of 5-Bromo-2,3-dichloropyridine are largely dependent on the context of its use. As a building block in chemical synthesis, its effects would be determined by the properties of the final compound that it’s used to create .
Action Environment
The action, efficacy, and stability of 5-Bromo-2,3-dichloropyridine can be influenced by various environmental factors. For instance, it should be stored in a dark place under an inert atmosphere at room temperature . Additionally, safety precautions should be taken to avoid breathing in its mist, gas, or vapors, and to prevent skin and eye contact .
生化分析
Biochemical Properties
5-Bromo-2,3-dichloropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in halogenation and dehalogenation processes. These interactions often involve the formation of covalent bonds between the compound and the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, 5-Bromo-2,3-dichloropyridine can act as a substrate for halogenase enzymes, which incorporate halogen atoms into organic molecules, thereby modifying their biochemical properties .
Cellular Effects
The effects of 5-Bromo-2,3-dichloropyridine on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, 5-Bromo-2,3-dichloropyridine has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can modulate the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, 5-Bromo-2,3-dichloropyridine exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as proteins and nucleic acids. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, 5-Bromo-2,3-dichloropyridine can inhibit the activity of certain dehalogenase enzymes by forming a stable complex with the enzyme’s active site. This inhibition can lead to the accumulation of halogenated compounds within the cell, affecting various metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2,3-dichloropyridine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 5-Bromo-2,3-dichloropyridine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cells .
Dosage Effects in Animal Models
The effects of 5-Bromo-2,3-dichloropyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including oxidative stress and cellular damage. These effects highlight the importance of carefully controlling the dosage of 5-Bromo-2,3-dichloropyridine in experimental settings to avoid potential toxicity .
Metabolic Pathways
5-Bromo-2,3-dichloropyridine is involved in several metabolic pathways, including those related to halogenation and dehalogenation. The compound interacts with enzymes such as halogenases and dehalogenases, which play crucial roles in the metabolism of halogenated compounds. These interactions can affect metabolic flux and the levels of various metabolites within the cell. For instance, the inhibition of dehalogenase activity by 5-Bromo-2,3-dichloropyridine can lead to the accumulation of halogenated metabolites, impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Bromo-2,3-dichloropyridine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of 5-Bromo-2,3-dichloropyridine can influence its biochemical effects, as the compound’s activity may vary depending on its concentration and localization within the cell .
Subcellular Localization
The subcellular localization of 5-Bromo-2,3-dichloropyridine is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 5-Bromo-2,3-dichloropyridine may be localized to the mitochondria, where it can affect mitochondrial function and energy production. The precise localization of the compound can influence its interactions with biomolecules and its overall biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dichloropyridine typically involves the halogenation of pyridine derivatives. One common method starts with 2,3-dichloropyridine , which undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide . The reaction is usually carried out in an organic solvent such as chloroform or carbon tetrachloride at elevated temperatures .
Industrial Production Methods: Industrial production of 5-Bromo-2,3-dichloropyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
化学反应分析
Types of Reactions: 5-Bromo-2,3-dichloropyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura coupling: This reaction involves the coupling of 5-Bromo-2,3-dichloropyridine with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Reduction: The compound can be reduced to form 2,3-dichloropyridine or other derivatives using reducing agents like .
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as or in polar aprotic solvents like .
Suzuki-Miyaura coupling: Palladium catalysts (e.g., ), bases (e.g., ), and solvents like or .
Reduction: Reducing agents like in solvents such as or .
Major Products Formed:
Nucleophilic substitution: Substituted pyridines with various functional groups.
Suzuki-Miyaura coupling: Biaryl compounds.
Reduction: Dehalogenated pyridine derivatives.
相似化合物的比较
- 2-Bromo-3,5-dichloropyridine
- 5-Bromo-2-chloropyridine
- 5-Bromo-2,4-dichloropyrimidine
Comparison: 5-Bromo-2,3-dichloropyridine is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This arrangement affects its reactivity and the types of reactions it can undergo. For example, 2-Bromo-3,5-dichloropyridine has different reactivity patterns due to the different positions of the halogen atoms, leading to variations in the products formed during chemical reactions .
属性
IUPAC Name |
5-bromo-2,3-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSCOGPKWVNQSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508799 | |
| Record name | 5-Bromo-2,3-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97966-00-2 | |
| Record name | 5-Bromo-2,3-dichloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-2,3-DICHLOROPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




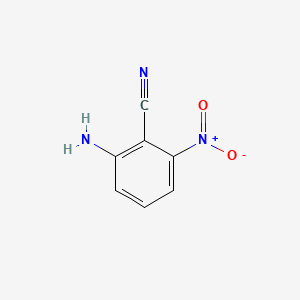
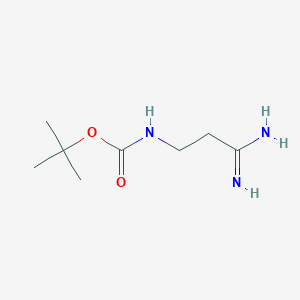


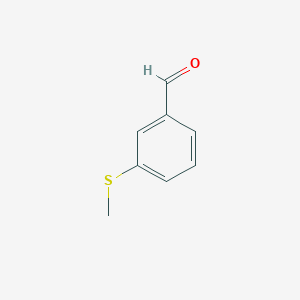




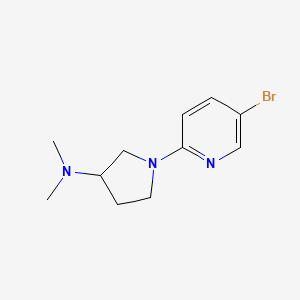
![1H-Benzo[D][1,2,3]triazole-5-carbaldehyde](/img/structure/B1281155.png)
